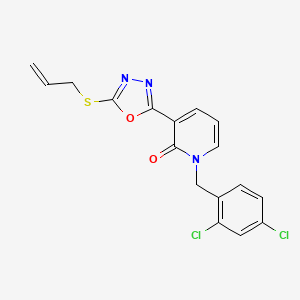
2-(3-(Allylthio)-1,3,4-oxadiazol-2-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone" is a synthetic organic molecule. It combines elements from different functional groups, resulting in unique chemical properties. This compound may exhibit potential for various applications in scientific research due to its distinctive molecular architecture.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, this compound might serve as an intermediate for more complex molecules. Its diverse functional groups make it a valuable scaffold for designing novel pharmaceuticals or agrochemicals.
Biology
In biological research, the compound could act as a probe for studying enzyme functions or cellular pathways. Its varied functionality might interact with different biological targets, offering insights into biochemical mechanisms.
Medicine
Potential medicinal applications could include antimicrobial or anticancer activities. The specific interactions of its functional groups with biological molecules might lead to the development of new therapeutic agents.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, owing to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Preparation of this compound typically involves multi-step organic synthesis. The first step is the formation of the 1,3,4-oxadiazole ring. This can be achieved through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions. The allylsulfanyl group is introduced via nucleophilic substitution reactions. Finally, the 2(1H)-pyridinone moiety is coupled with the 2,4-dichlorobenzyl group through alkylation or acylation reactions, under basic or acidic conditions, respectively.
Industrial Production Methods
Industrial synthesis may leverage optimized versions of the above reactions, aiming for high yield and efficiency. Techniques such as continuous flow chemistry could be employed to ensure scalability. Reaction conditions, such as temperature and pressure, would be precisely controlled to maximize output while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : The sulfur atom in the allylsulfanyl group can undergo oxidation, forming sulfoxides or sulfones.
Reduction: : Reduction of the pyridinone ring might lead to dihydropyridine derivatives.
Substitution: : The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Dihydropyridine derivatives.
Substitution: : Substituted benzyl derivatives.
Wirkmechanismus
The compound’s mechanism of action in biological systems could involve binding to specific molecular targets, like enzymes or receptors. For example, the oxadiazole ring might interact with metal ions, while the allylsulfanyl group could form reversible covalent bonds with thiol-containing enzymes. The pathways involved would depend on the specific biological context but could include inhibition or activation of enzyme activities or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds might include other derivatives of oxadiazole and pyridinone. These compounds could share some chemical properties but differ in reactivity and biological activity. Examples include:
3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone: : Similar in structure but with a methyl group instead of an allylsulfanyl group.
3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone: : Contains a phenyl group, affecting its chemical and biological properties.
This compound's uniqueness lies in its specific combination of functional groups, potentially leading to distinct chemical reactivity and biological effects compared to its analogs.
Eigenschaften
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2S/c1-2-8-25-17-21-20-15(24-17)13-4-3-7-22(16(13)23)10-11-5-6-12(18)9-14(11)19/h2-7,9H,1,8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXCPYFKNCMXSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(O1)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














